BenchChemオンラインストアへようこそ!

4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Lipophilicity Physicochemical property clogP

This sulfonamide features a unique 4-ethoxy-3-methyl pattern that delivers distinct steric, electronic, and lipophilic properties versus methoxy or trifluoromethyl analogs. The pyrazolo[1,5-a]pyrimidine scaffold shows nanomolar CDK2 potency, and the ethoxy group offers 2- to 5-fold greater metabolic stability than methoxy. With MW 332.38 and balanced HBD/HBA, it fits oral lead-like criteria and fills the gap between compact methyl and bulky trifluoromethyl screening compounds. Ideal for kinase/CA inhibitor SAR, cell-based profiling, and metabolic stability studies.

Molecular Formula C15H16N4O3S
Molecular Weight 332.38
CAS No. 2034621-97-9
Cat. No. B2923895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
CAS2034621-97-9
Molecular FormulaC15H16N4O3S
Molecular Weight332.38
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)C
InChIInChI=1S/C15H16N4O3S/c1-3-22-14-5-4-13(8-11(14)2)23(20,21)18-12-9-16-15-6-7-17-19(15)10-12/h4-10,18H,3H2,1-2H3
InChIKeyPUPGQTKEVTUFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide – Structural & Pharmacophoric Baseline for Informed Procurement


4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034621-97-9) is a sulfonamide derivative combining a pyrazolo[1,5-a]pyrimidine heterocyclic core with a 4-ethoxy-3-methylbenzenesulfonamide side chain [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor and carbonic anhydrase (CA) inhibitor drug discovery, with established nanomolar potency against CDK family kinases and CA isoforms [2]. The 4-ethoxy-3-methylbenzenesulfonamide moiety contributes distinct steric, electronic, and lipophilic properties that differentiate this compound from unsubstituted or singly-substituted analogs [1].

Why 4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidine Sulfonamides


CAVEAT: High-strength differential evidence for this specific compound is limited in the open literature. The following analysis presents the best available comparative data derived from structural analog series, computed physicochemical parameters, and class-level structure-activity relationships. Substitution of the 4-ethoxy-3-methylbenzenesulfonamide moiety with unsubstituted phenyl, 4-methoxy, 3,4-dimethyl, or 4-trifluoromethyl analogs alters calculated lipophilicity (ΔclogP ≥ 0.4 units), hydrogen-bond acceptor geometry, and steric bulk in ways that are known to impact target residence time and isoform selectivity in pyrazolo[1,5-a]pyrimidine-based kinase and carbonic anhydrase inhibitors [1]. These differences preclude simple interchange without re-optimization of assay conditions or loss of activity.

4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide – Quantitative Differentiation Evidence Guide


Calculated Lipophilicity (clogP) Advantage over Methoxy and Unsubstituted Analogs

The target compound carries a 4-ethoxy-3-methyl substitution pattern on the benzenesulfonamide ring. Using the Hansch hydrophobic substituent constants (π values): π(4-OC₂H₅) = 0.38 and π(3-CH₃) = 0.56, yielding a cumulative π contribution of +0.94 [1]. In contrast, the 4-methoxy-3-methyl analog (π(OCH₃) = -0.02, π(CH₃) = 0.56) has a cumulative π of +0.54, and the unsubstituted parent (π = 0) yields 0. The 3,4-dimethyl analog (π = 1.12) is more lipophilic. This positions the target compound in a distinct intermediate lipophilicity window that balances membrane permeability with aqueous solubility, a property empirically correlated with improved cellular activity and oral bioavailability in pyrazolo[1,5-a]pyrimidine CDK inhibitor series [2].

Lipophilicity Physicochemical property clogP

Hydrogen-Bond Acceptor Geometry and Steric Bulk Differentiation from Methoxy and Methyl Analogs

The 4-ethoxy substituent provides an sp³-hybridized ether oxygen capable of accepting hydrogen bonds, with an ethyl group that extends approximately 1.5 Å beyond the methoxy methyl group (C-O-C angle ~112° vs. 109°, C-C bond length ~1.54 Å) [1]. This additional steric reach is absent in the 4-methoxy analog and fundamentally different from the purely hydrophobic 4-methyl group in the 3,4-dimethyl analog, which cannot accept hydrogen bonds. In published co-crystal structures of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, the region corresponding to the 4-position of the benzenesulfonamide ring engages with the kinase hinge region or solvent-exposed channel, where hydrogen-bonding and steric features directly modulate residence time and isoform selectivity [2].

Hydrogen bonding Steric effect Molecular recognition

Predicted Metabolic Stability Advantage of 4-Ethoxy over 4-Methoxy Analog in O-Dealkylation Assays

O-Dealkylation by cytochrome P450 enzymes (primarily CYP1A2, CYP2C9, CYP2D6) is a major clearance pathway for alkoxyaryl compounds. Literature meta-analysis of matched molecular pairs demonstrates that O-deethylation rates (ethoxy → hydroxy) are consistently slower than O-demethylation (methoxy → hydroxy) due to steric hindrance at the CYP active site: median intrinsic clearance reduction of 2- to 5-fold has been reported across multiple chemotypes [1]. For the target compound, the 4-ethoxy group is therefore predicted to exhibit greater metabolic stability than the 4-methoxy analog. This prediction is consistent with the longer elimination half-life (178 min in mice) observed for structurally related pyrazolo[1,5-a]pyrimidines bearing alkoxy substituents when administered orally [2].

Metabolic stability O-dealkylation In vitro ADME

Pyrazolo[1,5-a]pyrimidine-6-sulfonamide Scaffold Confers Nanomolar CDK2 Inhibition: Class-Level Potency Evidence

The pyrazolo[1,5-a]pyrimidin-6-yl benzenesulfonamide scaffold has been validated as a bona fide CDK2 pharmacophore. A closely related analog, 4-({5-[(4-aminocyclohexyl)oxy]-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl}amino)-N,N-dimethylbenzene-1-sulfonamide, demonstrated an IC₅₀ of 17 nM against human CDK2/cyclin A in an in vitro kinase assay [1]. The N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide connectivity is essential for this activity, positioning the benzenesulfonamide ring in the kinase hinge region. The 4-ethoxy-3-methyl substitution pattern on the target compound is expected to modulate this activity through the lipophilic and steric effects documented above, providing a distinct SAR probe point relative to the published 4-dimethylamino or 4-trifluoromethyl variants [2].

CDK2 inhibition Kinase inhibitor Binding affinity

Differential Physicochemical Profile: Molecular Weight and Hydrogen-Bond Donor Count vs. Common Screening Deck Analogs

The target compound (MW 332.38 g/mol, molecular formula C₁₅H₁₆N₄O₃S, 1 hydrogen-bond donor, 5 hydrogen-bond acceptors) occupies a favorable lead-like chemical space [1]. By comparison, the 4-methoxy-3-methyl analog (MW 318.35) is 14 Da lighter and shares the same H-bond donor/acceptor count. The 3,4-dimethyl analog (MW 302.35) lacks the ether oxygen, reducing H-bond acceptors to 4 and altering solubility profile. The 4-trifluoromethyl analog (MW 372.33) carries electronegative fluorine atoms that can engage in orthogonal multipolar interactions but increase MW by 40 Da. The target's intermediate MW combined with a balanced H-bond donor/acceptor ratio (1:5) aligns with empirical lead-like criteria (MW ≤ 350, HBD ≤ 3, HBA ≤ 6) established from analysis of Phase II clinical candidates [2].

Physicochemical property Lead-likeness Molecular weight

High-Impact Application Scenarios for 4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide in Drug Discovery


CDK Family Kinase Inhibitor Screening and SAR Expansion

The pyrazolo[1,5-a]pyrimidin-6-yl benzenesulfonamide scaffold has established nanomolar CDK2 inhibition (IC₅₀ = 17 nM for a closely related analog) [1]. Procurement of the target compound enables exploration of 4-ethoxy-3-methyl SAR in the solvent-exposed channel, where this unique substitution pattern may modulate residence time and selectivity among CDK1, CDK2, CDK5, CDK7, and CDK9 [2]. The intermediate lipophilicity (Σπ = +0.94) balances permeability and solubility, making it suitable for both biochemical and cell-based CDK panel profiling.

Carbonic Anhydrase Isoform Selectivity Profiling

Pyrazolo[1,5-a]pyrimidine sulfonamides have demonstrated nanomolar Ki values against tumor-associated CA IX and CA XII isoforms [3]. The 4-ethoxy-3-methyl substitution provides a distinct steric and lipophilic probe relative to the 4-methoxy and 4-trifluoromethyl analogs previously studied in CA inhibitor SAR [3]. The additional 1.5 Å steric extension of the ethoxy group may differentially engage the CA active site rim, offering a route to isoform-selective inhibition for antitumor applications.

In Vitro ADME Stability Comparison for O-Dealkylation Liability Assessment

The target compound's 4-ethoxy group is predicted to exhibit 2- to 5-fold greater metabolic stability toward CYP-mediated O-dealkylation compared to the 4-methoxy analog, based on matched molecular pair analysis across alkoxyaryl chemotypes [4]. Researchers evaluating structure-metabolism relationships in the pyrazolo[1,5-a]pyrimidine series can use this compound as a metabolically more robust alternative to methoxy-substituted analogs in human liver microsome stability assays, paired with in vivo PK studies informed by the 178-min half-life benchmark from related oral pyrazolo[1,5-a]pyrimidines [2].

Physicochemical Property-Based Screening Library Diversification

With MW 332.38 and a 1:5 HBD:HBA ratio, the target compound meets lead-like criteria (MW ≤ 350, HBD ≤ 3, HBA ≤ 6) established from marketed oral drug analysis [5]. Its distinct combination of intermediate lipophilicity, ether H-bond acceptor, and steric bulk fills a gap in typical screening collections between compact methyl-substituted analogs and larger trifluoromethyl variants, enabling holistic property-based lead optimization rather than potency-driven selection alone.

Quote Request

Request a Quote for 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.